2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Overview
Description
2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H9ClF3N. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of chlorine and trifluoromethyl groups on the biphenyl structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, dimethyl sulfoxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., tin(II) chloride, iron powder), acidic conditions (e.g., hydrochloric acid).
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which provides a rigid and planar framework. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of electronic and steric properties, making it suitable for specific chemical transformations and biological interactions .
Properties
IUPAC Name |
3-chloro-4-[4-(trifluoromethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKSGNVEGGSGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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